1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
CAS No.: 39604-66-5
Cat. No.: VC2419049
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39604-66-5 |
---|---|
Molecular Formula | C16H16O4 |
Molecular Weight | 272.29 g/mol |
IUPAC Name | 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone |
Standard InChI | InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3 |
Standard InChI Key | NIWDJRBUBVCKAV-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O |
Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O |
Introduction
Chemical Properties and Structure
Basic Identification Parameters
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is uniquely identified by several key parameters that distinguish it from related compounds. These identification markers are essential for researchers working with this compound.
Property | Value |
---|---|
CAS No. | 39604-66-5 |
Molecular Formula | C16H16O4 |
Molecular Weight | 272.29 g/mol |
IUPAC Name | 1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone |
PubChem Compound | 689040 |
These identification parameters provide a standardized reference for the compound in chemical databases and research literature, facilitating consistent identification across different research contexts.
Structural Characteristics and Representations
The molecular structure of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone features distinct chemical groups arranged in a specific configuration that determines its chemical behavior and reactivity patterns.
Structural Identifier | Value |
---|---|
Standard InChI | InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3 |
Standard InChIKey | NIWDJRBUBVCKAV-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O |
Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O |
The compound consists of a 2-hydroxy-4,6-dimethoxyphenyl group connected to a phenyl group via an ethanone bridge. The hydroxyl group at position 2 of the first phenyl ring is a key feature that contributes to the compound's potential for hydrogen bonding and influences its reactivity profile. The methoxy groups at positions 4 and 6 further modify the electronic properties of the ring system.
The synthesis pathway observed in the preparation of (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (DiNap) provides a useful reference. In this synthesis, 2,4,6-trihydroacetophenone was first converted to 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone using dimethyl sulfate and potassium carbonate, which was then subjected to further reactions .
Synthetic Considerations
The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone would likely require careful control of reaction conditions to achieve:
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Selective methylation of specific hydroxyl groups while preserving the hydroxyl group at position 2
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Precise formation of the ethanone bridge connecting the two aromatic systems
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Optimization of reaction conditions to achieve high yield and purity
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Appropriate purification techniques to isolate the desired product
These considerations highlight the need for further research into optimized synthesis methods for this specific compound.
Applications and Research Findings
Structural Relationship to Bioactive Compounds
The structural features of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone bear resemblance to several classes of bioactive compounds, including:
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Chalcones and flavonoids, which have demonstrated various biological activities including antioxidant, anti-inflammatory, and anticancer properties .
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Derivatives of 2'-hydroxy-4',6'-dimethoxyacetophenone (also known as xanthoxylin), which have shown diverse biological activities in previous research .
Research on related compounds such as (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (DiNap) has demonstrated potential antiviral effects, suggesting that structural analogs like 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone might also possess interesting biological properties worth investigating .
Chemical Research Applications
Beyond pharmaceutical applications, 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone may serve various functions in chemical research:
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As a building block for more complex molecular architectures
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As a model compound for studying structure-activity relationships
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As an intermediate in organic synthesis pathways
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As a compound for investigating specific reaction mechanisms involving hydroxyl and methoxy functional groups
The compound's defined structural characteristics make it potentially valuable for researchers exploring the effects of specific functional group arrangements on chemical reactivity and biological activity.
Future Research Directions
Current knowledge of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone reveals several promising areas for future investigation:
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Development of optimized, scalable synthesis routes with improved yield and purity
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Comprehensive characterization of physical and chemical properties
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Systematic evaluation of biological activities, particularly in the context of inflammatory and pain-related conditions
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Structure-activity relationship studies to understand how structural modifications might enhance its potential applications
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Exploration of its value as a building block for the development of novel pharmaceutical compounds
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Investigation of potential crystallographic properties and molecular packing arrangements
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Development of analytical methods for detecting and quantifying the compound in various matrices
These research directions would significantly enhance our understanding of this compound and expand its potential applications in both research and practical contexts.
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